2-(3,5-Di-tert-butylphenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

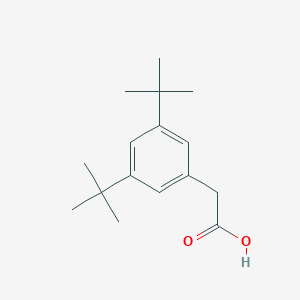

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-ditert-butylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-15(2,3)12-7-11(9-14(17)18)8-13(10-12)16(4,5)6/h7-8,10H,9H2,1-6H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMXJSLQKJJZSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)CC(=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429104 | |

| Record name | 2-(3,5-ditert-butylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42288-54-0 | |

| Record name | 3,5-Bis(1,1-dimethylethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42288-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,5-ditert-butylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Hindered Aromatic Carboxylic Acids in Chemical Design

Aromatic carboxylic acids are a fundamental class of organic compounds, characterized by a carboxyl group (–COOH) attached to an aromatic ring system. vedantu.com They serve as crucial precursors and intermediates in the synthesis of pharmaceuticals, polymers, and fine chemicals. mdpi.com The acidity and reactivity of these compounds are well-established, typically undergoing reactions like esterification, amide formation, and electrophilic substitution on the aromatic ring. vedantu.com

Sterically hindered aromatic carboxylic acids, such as 2-(3,5-Di-tert-butylphenyl)acetic acid, represent a subclass with distinct properties. The presence of bulky substituents near the carboxyl group can significantly modify its chemical behavior. For instance, the steric bulk can impede the approach of reagents, making standard reactions like esterification more challenging to achieve. acs.org However, this hindrance is not merely a limitation; it is a powerful tool in chemical design.

Key Roles of Steric Hindrance in Carboxylic Acid Design:

Reaction Selectivity: Hindrance can protect the carboxylic acid group, allowing chemical transformations to occur at other positions on the molecule.

Kinetic Stabilization: The bulk can prevent intermolecular reactions, such as decarboxylation or polymerization, thereby increasing the stability of the molecule.

Control of Supramolecular Assembly: In the solid state, steric hindrance dictates how molecules pack, influencing crystal structure and material properties. In the design of metal-organic frameworks (MOFs) and coordination polymers, the strategic placement of bulky groups on carboxylate ligands can control the resulting network topology and porosity. mdpi.com

The activation of aromatic carboxylic acids for use in modern catalytic cycles, particularly metallaphotoredox catalysis, is a major area of research. acs.org While often challenging, these methods allow the carboxyl group to be used as a handle for forming new carbon-carbon or carbon-heteroatom bonds. acs.org The steric and electronic properties of hindered acids can influence the efficiency and outcome of these advanced transformations.

Significance of the 3,5 Di Tert Butylphenyl Moiety in Advanced Molecular Architectures

The 3,5-di-tert-butylphenyl group is a widely employed structural motif used to impart specific properties onto a molecule, primarily related to its significant steric bulk and lipophilicity. mdpi.com The two tert-butyl groups are positioned to effectively shield one face of the benzene (B151609) ring and influence the conformation of the molecule and its interactions with its environment.

This moiety is instrumental in the design of advanced molecular architectures for several reasons:

Solubility and Processing: The nonpolar tert-butyl groups increase the solubility of large, complex molecules in common organic solvents, which is crucial for their synthesis, purification, and processing into materials. mdpi.com

Prevention of Aggregation: In materials designed for optoelectronic applications, such as Organic Light Emitting Diodes (OLEDs), preventing molecular aggregation is key to maintaining high photoluminescence quantum yields (PLQY) in the solid state. The 3,5-di-tert-butylphenyl group acts as a "steric buffer," holding molecules apart and mitigating quenching effects. This has been demonstrated in systems like BODIPY dyes and terphenylamine derivatives designed for room-temperature phosphorescence. acs.orgacs.org

Stabilization of Reactive Species: Extreme steric bulk can be used to kinetically stabilize otherwise highly reactive or unstable molecules. A prime example is its use as an end-capping group for long polyyne chains, preventing them from undergoing rapid decomposition or cross-linking. wikipedia.org The tris(3,5-di-t-butylphenyl)methyl group is one of the most effective bulky groups for this purpose. wikipedia.org

Creation of Molecular Cavities: In catalyst and receptor design, the rigid and bulky nature of this group helps to create well-defined pockets or channels, leading to shape-selective binding or catalysis.

Recent research has employed substituents containing the 3,5-di-tert-butylphenyl group to stabilize unusual bonding arrangements between heavier main-group elements, showcasing its critical role at the frontiers of inorganic chemistry. acs.org

Current Research Landscape and Academic Relevance of 2 3,5 Di Tert Butylphenyl Acetic Acid

Strategies for the Construction of the 3,5-Di-tert-butylphenyl Core

The formation of the 3,5-di-tert-butylphenyl scaffold is the foundational step in the synthesis of the target molecule. Two primary precursors, 3,5-di-tert-butylphenol (B75145) and 3,5-di-tert-butyltoluene (B81915), serve as versatile starting points.

Synthesis of 3,5-Di-tert-butylphenol

The synthesis of 3,5-di-tert-butylphenol can be achieved through multiple independent pathways. One established method involves the di-tert-butylation of phenol (B47542). Another route commences with 1-bromo-3,5-di-tert-butylbenzene, which is then converted to the corresponding phenol. A third approach utilizes 3,5-di-tert-butylanilinium salt as a key intermediate. prepchem.com It has been noted that the phenol synthesized from the bromo-derivative generally requires less purification. prepchem.com

A distinct synthesis of tertiary butyl phenols involves the alkylation of phenol with tert-butyl alcohol. This reaction is typically carried out in an autoclave using a catalyst such as phosphorus pentoxide at elevated temperatures.

Routes from 3,5-Di-tert-butyltoluene

3,5-Di-tert-butyltoluene is another pivotal precursor. Its synthesis can be accomplished, for example, by the Friedel-Crafts alkylation of toluene. This intermediate is particularly useful for subsequent functionalization at the benzylic position or on the aromatic ring.

Iterative Synthetic Routes for this compound

Once the 3,5-di-tert-butylphenyl core is established, several synthetic strategies can be employed to introduce the acetic acid side chain. These routes often involve multiple steps and rely on classic organic transformations.

One viable pathway begins with 3,5-di-tert-butyltoluene. This precursor can be brominated at the benzylic position using a radical initiator to form 3,5-di-tert-butylbenzyl bromide. Subsequent reaction with a cyanide source, such as sodium cyanide, yields 3,5-di-tert-butylbenzyl cyanide. For a similar, less hindered compound, p-tert-butylbenzyl cyanide, this conversion has been reported with a high yield of 80%. prepchem.com The final step involves the hydrolysis of the nitrile to the desired carboxylic acid, a transformation that typically proceeds in high yield.

An alternative approach involves the Friedel-Crafts acylation of 1,3-di-tert-butylbenzene (B94130) with acetyl chloride to produce 3,5-di-tert-butylacetophenone. This ketone can then be subjected to the Willgerodt-Kindler reaction. This reaction, typically employing sulfur and a high-boiling amine like morpholine, converts aryl alkyl ketones to the corresponding thioamide, which can then be hydrolyzed to the phenylacetic acid. For example, the synthesis of p-tert-butylphenylacetic acid from p-tert-butylacetophenone proceeds via this method.

A third potential route involves the Arndt-Eistert homologation. This sequence would start from 3,5-di-tert-butylbenzoic acid. The benzoic acid derivative can be prepared by the oxidation of 3,5-di-tert-butyltoluene. The Arndt-Eistert reaction converts a carboxylic acid to its next higher homologue by first converting it to an acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. This intermediate then undergoes a Wolff rearrangement to a ketene, which is subsequently hydrolyzed to the desired phenylacetic acid. prepchem.comresearchgate.net While a powerful method for one-carbon chain extension, the use of diazomethane, a toxic and explosive reagent, is a significant drawback.

Comparative Analysis of Synthetic Pathways: Yield, Selectivity, and Scalability

A comparative analysis of the aforementioned synthetic routes reveals distinct advantages and disadvantages concerning yield, selectivity, and scalability.

| Synthetic Route | Key Starting Material | Key Reactions | Reported/Expected Yield | Selectivity | Scalability Concerns |

| From 3,5-Di-tert-butyltoluene | 3,5-Di-tert-butyltoluene | Benzylic Bromination, Cyanation, Nitrile Hydrolysis | High (Analogous cyanation step is 80%) | Good, functionalization is directed at the benzylic position. | Handling of cyanide salts requires stringent safety protocols. |

| Willgerodt-Kindler Reaction | 1,3-Di-tert-butylbenzene | Friedel-Crafts Acylation, Willgerodt-Kindler Reaction, Hydrolysis | Moderate to Good | Potential for isomeric impurities during Friedel-Crafts acylation. | High temperatures and pressures often required for the Willgerodt-Kindler reaction can be challenging to scale. |

| Arndt-Eistert Homologation | 3,5-Di-tert-butylbenzoic Acid | Arndt-Eistert Reaction | Generally Good | Excellent, specific one-carbon homologation. | The use of hazardous and explosive diazomethane severely limits industrial scalability. |

The route starting from 3,5-di-tert-butyltoluene via benzylic bromination and cyanation appears to be a promising pathway. The high reported yield for the analogous cyanation step suggests that this could be an efficient method. The selectivity is generally high as benzylic bromination is a well-controlled reaction. However, the use of toxic cyanides necessitates strict safety measures, which can be a limiting factor for large-scale production.

The Willgerodt-Kindler reaction offers a more direct approach from an acetophenone (B1666503) derivative. However, the initial Friedel-Crafts acylation to produce the ketone precursor may suffer from selectivity issues, potentially leading to isomeric byproducts that would require separation. The reaction conditions for the Willgerodt-Kindler step itself, often involving high temperatures and pressures, can pose significant challenges for industrial-scale synthesis.

The Arndt-Eistert homologation provides a highly selective method for chain extension. However, its practical application is severely hampered by the hazardous nature of diazomethane. The reagent is both toxic and explosive, making this route unsuitable for large-scale industrial production without specialized equipment and handling protocols.

Electrophilic Aromatic Substitution Reactions on the Hindered Phenyl Ring

The two bulky tert-butyl groups on the phenyl ring of this compound create a sterically congested environment, which plays a crucial role in directing the outcome of electrophilic aromatic substitution reactions. These groups are ortho, para-directing; however, the steric hindrance at the ortho positions (2, 4, and 6) makes substitution at the para position (relative to the acetic acid moiety, which is position 4 of the phenyl ring) less favorable than what would be expected based on electronic effects alone. The primary sites for electrophilic attack are the positions ortho to the acetic acid group (positions 2 and 6) and the position para to it (position 4).

Regioselective Nitration Studies

The nitration of this compound is a challenging reaction due to the steric hindrance and the presence of an activating alkyl group and a deactivating carboxylic acid group on the same ring. The regioselectivity of nitration is highly dependent on the reaction conditions, particularly the nature of the nitrating agent and the solvent used.

Nitration with a mixture of nitric acid and sulfuric acid, a common and powerful nitrating agent, can lead to a mixture of products. The strong acidic conditions can also promote side reactions. Milder nitrating agents, such as acetyl nitrate (B79036) or nitronium tetrafluoroborate, may offer better control over the regioselectivity. For instance, the use of tert-butyl nitrite (B80452) has been reported for the regioselective nitration of other sterically hindered aromatic compounds, suggesting its potential applicability here. nsf.gov

Table 1: Potential Nitration Products of this compound

| Product Name | Position of Nitro Group | Expected Yield |

| 2-(3,5-Di-tert-butyl-2-nitrophenyl)acetic acid | 2 | Minor |

| 2-(3,5-Di-tert-butyl-4-nitrophenyl)acetic acid | 4 | Major |

| 2-(3,5-Di-tert-butyl-6-nitrophenyl)acetic acid | 6 | Minor |

Halogenation and Other Substitution Pathways

Halogenation of this compound, such as bromination or chlorination, is also subject to the directing effects of the substituents and steric hindrance. The use of a Lewis acid catalyst, such as FeBr₃ or AlCl₃, is typically required to activate the halogen for electrophilic attack on the deactivated ring. wikipedia.org Due to the steric bulk of the tert-butyl groups, substitution is expected to favor the less hindered positions.

Other electrophilic substitution reactions, such as Friedel-Crafts alkylation and acylation, are generally difficult on this substrate. The strong deactivating effect of the carboxylic acid group and the steric hindrance from the tert-butyl groups make the aromatic ring significantly less nucleophilic and less susceptible to attack by the bulky electrophiles generated in these reactions.

Carboxylic Acid Functional Group Reactivity and Derivatization

The carboxylic acid group of this compound can undergo a variety of derivatization reactions, such as esterification and amidation. However, the steric hindrance from the ortho-substituted phenyl ring can influence the reactivity of the carboxyl group.

Esterification: The formation of esters from this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst or a coupling agent. For sterically hindered carboxylic acids, the use of powerful coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be effective. nih.gov

Amidation: Similarly, the synthesis of amides can be accomplished by reacting the carboxylic acid with an amine using a suitable coupling agent. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) are often employed to facilitate the formation of the amide bond, even with less nucleophilic amines or sterically hindered carboxylic acids. nih.govnih.gov

Table 2: Common Derivatization Reactions of this compound

| Reaction | Reagents | Product |

| Esterification | Alcohol, DCC, DMAP | Ester |

| Amidation | Amine, HATU, DIPEA | Amide |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) | Acid Chloride |

| Reduction | Lithium aluminum hydride (LiAlH₄) | 2-(3,5-Di-tert-butylphenyl)ethanol |

Mechanistic Insights into Chemical Transformations

The chemical transformations of this compound are governed by a combination of electronic and steric effects.

Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution on the hindered phenyl ring proceeds through the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion. wikipedia.orgnih.gov The first step, the attack of the electrophile on the aromatic ring, is the rate-determining step. nih.gov The stability of the intermediate carbocation determines the position of substitution. The electron-donating tert-butyl groups and the electron-withdrawing acetic acid group influence the charge distribution in the arenium ion. While the tert-butyl groups stabilize the positive charge at the ortho and para positions through inductive effects and hyperconjugation, the significant steric hindrance they impose often directs the electrophile to the less crowded positions.

Carboxylic Acid Derivatization: The mechanism of esterification and amidation using coupling agents typically involves the activation of the carboxylic acid group. The coupling agent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea with DCC or an active ester with HOBt. This activated intermediate is then susceptible to nucleophilic attack by an alcohol or an amine to form the corresponding ester or amide, with the coupling agent by-product being a stable, easily removable compound. nih.gov The steric hindrance around the carbonyl group can slow down the rate of nucleophilic attack, necessitating the use of more potent activating agents and catalysts.

Applications in Catalysis and Asymmetric Synthesis

2-(3,5-Di-tert-butylphenyl)acetic acid as a Chiral Ligand Precursor

While direct and extensive research on this compound as a chiral ligand precursor is not widely documented in publicly available literature, its structural motifs are analogous to those found in a variety of successful chiral ligands. The core principle involves the conversion of the carboxylic acid functionality into a coordinating group and the introduction of a chiral element. The bulky 3,5-di-tert-butylphenyl substituent is a key feature, as steric hindrance is a well-established tool for inducing asymmetry in catalysis.

The general approach to transform a precursor like this compound into a chiral ligand often involves amidation or esterification with a chiral auxiliary. For instance, reacting the acid with a chiral amine or alcohol would yield a chiral amide or ester, respectively. This newly introduced chiral center, in conjunction with the significant steric bulk of the di-tert-butylphenyl group, can create a well-defined chiral pocket when the ligand coordinates to a metal.

Coordination Chemistry of the 3,5-Di-tert-butylphenylacetic Acid Scaffold

The coordination chemistry of ligands derived from the this compound scaffold is largely dictated by the steric hindrance imposed by the two tert-butyl groups. This steric bulk plays a crucial role in determining the geometry of the resulting metal complexes and can influence the number of ligands that can coordinate to a metal center.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with ligands bearing the 3,5-di-tert-butylphenyl moiety typically involves the reaction of a metal precursor with the pre-synthesized ligand. The choice of metal and solvent, as well as the reaction conditions, can influence the final structure of the complex.

Influence of Steric Bulk on Coordination Geometries

The prominent 3,5-di-tert-butylphenyl groups are known to enforce specific coordination geometries around a metal center. Their sheer size can prevent the formation of otherwise common structures and stabilize unusual coordination numbers and geometries. For example, in many cases, the steric hindrance can limit the number of ligands that can bind to a metal, often leading to the formation of monoligated or bisligated complexes where higher coordination numbers would be expected with less bulky ligands. This can be advantageous in catalysis as it can prevent catalyst deactivation pathways and create open coordination sites for substrate binding.

The steric pressure exerted by the tert-butyl groups can also lead to distortions from ideal geometries (e.g., tetrahedral or square planar), which can have a profound impact on the electronic properties and reactivity of the metal center.

Performance in Catalytic Systems and Enantioselective Processes

Ligands featuring the bulky 3,5-di-tert-butylphenyl group are often employed in catalytic systems where high enantioselectivity is desired. The steric bulk helps to create a chiral environment that effectively discriminates between the two prochiral faces of a substrate, leading to the preferential formation of one enantiomer of the product.

While specific data for catalysts derived directly from this compound is limited, the performance of analogous systems highlights their potential. For instance, ligands with bulky substituents are known to be effective in a variety of enantioselective transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

Below is a representative data table illustrating the kind of performance that might be expected from a catalyst derived from a sterically demanding ligand in an asymmetric reaction. Please note that this data is illustrative and not from actual experiments involving this compound-derived catalysts.

| Entry | Catalyst Loading (mol%) | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | 1.0 | Acetophenone (B1666503) | 1-Phenylethanol | 95 | 92 |

| 2 | 0.5 | Propiophenone | 1-Phenyl-1-propanol | 98 | 95 |

| 3 | 1.0 | 1-Naphthyl methyl ketone | 1-(1-Naphthyl)ethanol | 92 | 90 |

| 4 | 0.1 | 2,2-Dimethyl-3-pentanone | 2,2-Dimethyl-3-pentanol | 85 | 98 |

The enantiomeric excess (ee) is a measure of the stereoselectivity of a reaction, with higher values indicating a greater preference for the formation of one enantiomer over the other. The data in the table showcases high yields and excellent enantioselectivities, which are characteristic of successful asymmetric catalysts. The development of chiral ligands from precursors like this compound aims to achieve such high levels of stereocontrol.

Computational and Theoretical Investigations of 2 3,5 Di Tert Butylphenyl Acetic Acid

Quantum Chemical Calculations of Molecular Conformation and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the three-dimensional structure and electronic nature of molecules. For 2-(3,5-di-tert-butylphenyl)acetic acid, the molecular conformation is largely dictated by the rotational freedom around the C-C single bond connecting the phenyl ring and the acetic acid group.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of molecular stability. In general, the presence of electron-donating alkyl groups, such as tert-butyl, on a phenyl ring tends to increase the energy of the HOMO, making the compound more susceptible to electrophilic attack.

Theoretical studies on various substituted acetic acid derivatives provide a framework for estimating these properties. For instance, DFT calculations on similar aromatic carboxylic acids reveal how substituents impact the electronic landscape. researchgate.netnih.gov The tert-butyl groups in this compound would be expected to increase the electron density on the phenyl ring, thereby raising the HOMO energy level compared to unsubstituted phenylacetic acid.

Table 1: Predicted Electronic Properties of Phenylacetic Acid and a Related Derivative Note: These are representative values from computational studies on related molecules and are intended to provide a qualitative comparison.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Phenylacetic Acid (unsubstituted) | DFT/B3LYP/6-311G(d,p) | -6.5 | -0.8 | 5.7 |

| 2-(4-chlorophenyl)acetic acid | DFT/B3LYP/6-311G(d,p) | -6.8 | -1.1 | 5.7 |

Data is illustrative and based on general trends observed in computational chemistry.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory has become a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. While no specific DFT studies on the reaction mechanisms of this compound have been reported, research on related reactions provides valuable parallels.

For example, DFT studies have been successfully applied to understand the Kolbe-Schmitt reaction, which involves the carboxylation of phenoxides. A study on the reaction mechanism of di-tert-butyl phenol (B47542) with carbon dioxide to form di-tert-butyl hydroxybenzoic acid revealed the intricate balance between thermodynamic and kinetic control of product formation. researchgate.net The calculations showed that for 2,4-di-tert-butylphenol, the main product is thermodynamically favored due to its lower Gibbs free energy, while a side product is kinetically favored because of a lower activation energy barrier. researchgate.net

Such insights are transferable to potential reactions involving this compound. For instance, in any reaction where the carboxyl group or the phenyl ring participates, DFT could be used to model the transition states, intermediates, and the corresponding energy barriers. This would allow for predictions of reaction feasibility, regioselectivity, and stereoselectivity. The steric bulk of the di-tert-butylphenyl group would undoubtedly play a significant role in dictating the accessible reaction pathways, a factor that DFT calculations are well-suited to quantify.

Theoretical Studies on Ligand-Metal Interactions and Catalytic Cycles

The carboxylic acid moiety of this compound makes it a potential ligand for metal ions. Theoretical studies are crucial for understanding the nature of ligand-metal bonds and for designing catalysts.

In a hypothetical scenario where this compound acts as a ligand, the bulky 3,5-di-tert-butylphenyl group would likely have a significant impact on the coordination environment of the metal center. This steric hindrance could influence the coordination number, the geometry of the resulting complex, and the accessibility of the metal center to substrates in a catalytic cycle.

While no specific catalytic cycles involving this compound as a ligand have been computationally modeled, studies on related systems provide a template. For instance, manganese complexes have been studied for their catalytic activity in the oxidation of 3,5-di-tert-butylcatechol. nih.gov Theoretical modeling of such catalytic cycles would involve calculating the energies of all species along the reaction coordinate, including the catalyst-substrate adduct, transition states for bond activation and product formation, and the product-catalyst complex.

Table 2: Representative Data from a Theoretical Study on Metal-Ligand Interactions Note: This table presents data for a related system to illustrate the type of information obtained from such studies.

| Complex | Metal-Oxygen Distance (Å) | Interaction Energy (kcal/mol) |

| [Pb(acetate)]+ | 2.50 | -150 |

| [Ca(acetate)]+ | 2.35 | -120 |

Data is illustrative and based on general trends observed in computational chemistry for simple metal-acetate complexes.

Advanced Structural Elucidation and Solid State Characteristics

Single-Crystal X-ray Diffraction Studies of 2-(3,5-Di-tert-butylphenyl)acetic acid and its Adducts/Complexes

A thorough search of the Cambridge Structural Database (CSD) and other scientific repositories yielded no single-crystal X-ray diffraction studies for this compound or any of its simple adducts or complexes. While the synthesis of the compound is documented in the context of preparing more complex molecules, its own crystal structure has not been reported in the accessible literature. acs.orgcam.ac.uknih.gov

Crystallographic Databases and Conformational Analysis

A search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no entry for this compound. Consequently, a detailed conformational analysis based on experimental crystallographic data is not possible. Such an analysis would typically involve examining the torsion angles between the phenyl ring and the acetic acid moiety, as well as the orientation of the tert-butyl groups, to understand the molecule's preferred conformation in the solid state.

Future Research Directions and Potential Innovations

Development of Sustainable Synthetic Methodologies

The development of environmentally benign synthetic routes to 2-(3,5-Di-tert-butylphenyl)acetic acid is a critical area for future research. Traditional multi-step syntheses of arylacetic acids often involve hazardous reagents and generate significant waste, highlighting the need for greener alternatives. Future efforts could focus on several key areas:

Catalytic Carboxylation Reactions: A primary avenue for sustainable synthesis involves the direct carboxylation of 3,5-di-tert-butylbenzyl derivatives. Research could explore the use of carbon dioxide (CO2) as a renewable C1 source, catalyzed by transition metals such as palladium, nickel, or copper. The development of highly efficient and recyclable catalyst systems would be a significant advancement.

C-H Activation Strategies: Direct functionalization of the methyl group of 1,3-di-tert-butyl-5-methylbenzene via C-H activation would represent a highly atom-economical approach. This would bypass the need for pre-functionalized starting materials, such as benzyl (B1604629) halides, thereby reducing the number of synthetic steps and associated waste.

Biocatalytic Methods: The use of enzymes or whole-cell biocatalysts for the synthesis of this compound offers a promising green alternative. Engineered enzymes could potentially catalyze the selective oxidation of a suitable precursor, operating under mild conditions in aqueous media.

Exploration of Novel Catalytic and Material Science Applications

The unique structural features of this compound and its derivatives suggest their potential utility in catalysis and material science. The bulky 3,5-di-tert-butylphenyl motif can be leveraged to create specific molecular environments.

In the realm of catalysis , derivatives of this compound could serve as ligands for transition metal catalysts. The steric bulk of the di-tert-butylphenyl groups can create a defined pocket around the metal center, influencing the selectivity of catalytic transformations. For example, these ligands could be employed in cross-coupling reactions or asymmetric catalysis, where control of the steric environment is crucial.

In material science , the rigid and bulky nature of the 3,5-di-tert-butylphenyl group can be exploited to design novel polymers and supramolecular assemblies. For instance, incorporating this moiety into polymer backbones could lead to materials with high thermal stability and specific morphological properties. The carboxylic acid functionality also provides a handle for further modification and for directing self-assembly through hydrogen bonding.

Interdisciplinary Research Opportunities for the this compound Motif

The this compound scaffold is ripe for exploration in a variety of interdisciplinary research areas, bridging organic synthesis with medicinal and supramolecular chemistry.

The 3,5-di-tert-butylphenyl group is a known structural element in medicinal chemistry, often used to enhance metabolic stability or to probe steric requirements in binding pockets. smolecule.com Therefore, this compound could serve as a valuable building block for the synthesis of new bioactive molecules. smolecule.com Its derivatives could be investigated for a range of therapeutic applications. The related (3,5-Di-tert-butylphenyl)boronic acid has also found use in medicinal chemistry.

In supramolecular chemistry , the combination of a hydrogen-bonding carboxylic acid and a bulky, non-polar aromatic group makes this compound an interesting candidate for the construction of well-defined supramolecular architectures. The interplay of hydrogen bonding and van der Waals interactions could lead to the formation of novel gels, liquid crystals, or other organized assemblies. The study of dispersion interactions between 3,5-di-tert-butylphenyl groups has been a subject of research. researchgate.net

The synthesis of related molecules, such as tris(3,5-di-tert-butylphenyl)methylfluoride and 3,5-Di-tert-butylphenylacetylene, highlights the interest in this sterically hindered motif for creating unique molecular structures and materials. nsf.govacs.org

Q & A

Q. How can machine learning models predict novel applications of this compound in metabolic pathway modulation?

- Methodological Answer : Train neural networks (TensorFlow/PyTorch) on omics datasets (transcriptomics, metabolomics) to identify correlations between compound exposure and pathway activity (e.g., fatty acid oxidation). Validate predictions with CRISPR-interference screens and pathway enrichment analysis (GSEA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.